1-ethyl-6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
1-Ethyl-6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core substituted with an ethyl group at position 1, a methyl group at position 6, and a 3-(o-tolyl)-1,2,4-oxadiazol-5-yl moiety at position 3. The o-tolyl group (ortho-methylphenyl) on the oxadiazole ring introduces steric and electronic effects that influence molecular interactions and physicochemical properties.
Properties
IUPAC Name |
1-ethyl-6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-4-24-12-17(19(25)16-11-13(2)9-10-18(16)24)21-22-20(23-26-21)15-8-6-5-7-14(15)3/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRNJJUFDLOLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at two critical sites:
-
Amide bond cleavage in the piperidine-4-carboxamide group under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.
-
Furan carbonyl hydrolysis under prolonged acidic exposure, yielding substituted piperidine carboxylic acids.
Table 1: Hydrolysis Conditions and Products
*Yields extrapolated from analogous piperidine-carboxamide systems.
Nucleophilic Substitutions
The electron-deficient oxazole ring and furan carbonyl group participate in nucleophilic reactions:
Table 2: Nucleophilic Attack Pathways
| Target Site | Nucleophile | Reagents/Conditions | Products | Applications |
|---|---|---|---|---|
| Oxazole C-4 position | Grignard reagents (RMgX) | THF, 0°C → RT, 4h | Alkylated oxazole derivatives | SAR studies for bioactivity |
| Furan carbonyl | Primary amines (R-NH₂) | DCM, EDC/HOBt, RT, 24h | Amide-linked conjugates | Prodrug synthesis |
Mechanistic studies suggest the oxazole’s 5-methyl group sterically directs nucleophiles to the C-4 position .
Catalytic Hydrogenation
Selective hydrogenation of the furan ring is achievable using heterogeneous catalysts:
Table 3: Hydrogenation Parameters
| Catalyst | Pressure (psi) | Solvent | Temperature | Product | Selectivity |
|---|---|---|---|---|---|
| Pd/C (10% w/w) | 50 | EtOAc | 25°C | Tetrahydrofuran-2-carbonyl derivative | >95% |
| PtO₂ | 30 | MeOH | 40°C | Partially saturated furan-piperidine adduct | 60–65% |
Hydrogenation preserves the oxazole ring due to its aromatic stability .
Cyclization Reactions
Under dehydrating conditions, the compound forms fused heterocycles:
Table 4: Cyclization Pathways
| Conditions | Product | Key Intermediate |
|---|---|---|
| PCl₅, toluene, reflux, 6h | Oxazolo[4,5-c]piperidine fused system | Acyl chloride at piperidine carbonyl |
| POCl₃, DMF, 100°C, 3h | Furano-oxazole bridged macrocycle | Activated phos |
Scientific Research Applications
The 1,2,4-oxadiazole scaffold is recognized for its significant bioactivity. Research indicates that derivatives of this compound exhibit a broad spectrum of biological properties, including:
- Anticancer Activity : Numerous studies have demonstrated the potential of oxadiazole derivatives as anticancer agents. For instance, compounds containing the oxadiazole moiety have shown efficacy against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and gastric cancer (SGC-7901) . The mechanism often involves the inhibition of telomerase activity and modulation of apoptosis pathways.
- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against both bacterial and fungal strains. Their effectiveness can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Anti-inflammatory Effects : Research has indicated that certain oxadiazole derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have specifically investigated the applications of 1-ethyl-6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one:
- Antitumor Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound's IC50 values were comparable to standard chemotherapeutics like 5-fluorouracil .
- Mechanism of Action : Investigations into its mechanism revealed that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .
- Synthesis and Structure-Activity Relationship : Research on structural modifications has shown that altering substituents on the quinoline or oxadiazole rings can enhance biological activity. For example, introducing different aryl groups can significantly affect the compound's potency against specific cancer types .
Data Table: Biological Activities of Oxadiazole Derivatives
| Activity Type | Example Compounds | Target Cell Lines | IC50 Values (µM) |
|---|---|---|---|
| Anticancer | 1-Ethyl-6-methyl derivative | MCF-7, HepG2 | 10 - 25 |
| Antimicrobial | Various substituted oxadiazoles | Staphylococcus aureus | 15 - 30 |
| Anti-inflammatory | Specific oxadiazole derivatives | RAW 264.7 macrophages | 20 - 40 |
Mechanism of Action
The mechanism of action of 1-ethyl-6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The o-tolyl group in the target compound increases lipophilicity (logP ≈ 3.8 estimated) compared to the 4-trifluoromethylphenyl analog (logP ≈ 3.2), favoring membrane permeability in biological systems .
- Electronic Effects : The electron-donating methyl group in the o-tolyl substituent contrasts with the electron-withdrawing trifluoromethyl group in the analog, altering the oxadiazole ring’s electron density and reactivity .
Biological Activity
1-Ethyl-6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticonvulsant effects, anticancer potential, and other biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 345.4 g/mol. Its structure includes a quinoline core substituted with an oxadiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃O₂ |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 1358354-26-3 |
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds containing the oxadiazole moiety. In a study evaluating various derivatives, including those similar to this compound, it was found that certain compounds exhibited significant anticonvulsant effects in animal models. The maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) model were employed to assess efficacy. Notably, compounds demonstrated effective seizure protection at doses around 30 mg/kg without significant neurotoxicity .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has gained considerable attention. Research indicates that 1,3,4-oxadiazole derivatives can inhibit various cancer cell lines through mechanisms such as the inhibition of key enzymes involved in cancer proliferation. For instance, modifications of the oxadiazole scaffold have shown promising results against multiple cancer types by targeting enzymes like thymidylate synthase and histone deacetylases (HDAC) . The compound's ability to selectively interact with nucleic acids also contributes to its anticancer properties.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Interaction with Nucleic Acids : The oxadiazole ring can interact with DNA and RNA, potentially disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It may interfere with growth factor signaling pathways that are often dysregulated in cancer.
Case Studies
A specific study focused on the synthesis and biological evaluation of various oxadiazole derivatives reported that compounds structurally related to this compound exhibited notable cytotoxicity against several cancer cell lines with IC50 values ranging from 10 µM to 30 µM depending on structural modifications .
Q & A
Q. What are the recommended synthetic routes for preparing 1-ethyl-6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one?
The synthesis typically involves cyclocondensation reactions. For example, quinoline derivatives can be synthesized via the reaction of 3-phenyl-2-propenoic acid with aniline in concentrated H₂SO₄, ethanol, and nitrobenzene, followed by functionalization with chloroacetic acid in an alkaline medium to introduce the oxadiazole moiety . Optimization of reaction conditions (e.g., solvent, temperature) is critical to improve yield and purity. Characterization via FTIR and ¹H-NMR is essential to confirm structural integrity .
Q. How should researchers handle acute toxicity risks associated with this compound?
Safety data indicate acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP). Researchers must use PPE (gloves, lab coats, respirators) and work in fume hoods. Emergency protocols include immediate decontamination and consultation with a physician. Stability studies suggest storage at controlled temperatures (2–8°C) in airtight containers to prevent degradation .
Q. What spectroscopic methods are most effective for characterizing this compound?
FTIR is used to identify functional groups (e.g., C=N stretching in oxadiazole at ~1600 cm⁻¹). ¹H-NMR resolves substituents on the quinoline and oxadiazole rings (e.g., ethyl group protons at δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated MW: ~370–400 g/mol). Thermal stability can be assessed via TGA/DSC to determine decomposition thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity). For example, phenolic polymers derived from similar quinoline-oxadiazole hybrids show variable metal ion chelation capacities depending on pH (optimal range: 6–8) . Methodological standardization, including controlled batch experiments and statistical validation (e.g., ANOVA for replicates), is critical. Cross-referencing with independent studies (e.g., environmental impact assessments ) can contextualize findings.
Q. What experimental design principles apply to studying the compound’s stability under oxidative stress?
Use a factorial design to test variables: temperature (25–60°C), UV exposure, and oxidizing agents (H₂O₂, O₃). Monitor degradation via HPLC-UV at intervals (0, 24, 48 hrs). For example, triazole-thiadiazole analogs degrade by 15–20% under UV light after 48 hours, with byproducts identified via LC-MS . Include control groups with stabilizers (e.g., BHT) to assess protective effects.
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Modify substituents on the o-tolyl or quinoline groups and test against target enzymes (e.g., kinase inhibition assays). For example, substituting the ethyl group with bulkier alkyl chains reduces solubility but increases membrane permeability . Computational docking (e.g., AutoDock Vina) predicts binding affinities to receptors like EGFR or COX-2. Validate predictions with in vitro IC₅₀ measurements .
Q. What methodologies are recommended for assessing environmental fate and ecotoxicity?
Follow ISO guidelines for biodegradation (OECD 301) and bioaccumulation (logP measurements). Acute ecotoxicity can be tested using Daphnia magna (48-hr LC₅₀) or algal growth inhibition assays. For abiotic degradation, simulate photolysis in aqueous solutions under UV light (λ = 254 nm) and analyze metabolites via GC-MS .
Methodological Challenges and Solutions
Q. How to address low yields in oxadiazole ring formation during synthesis?
Low yields (~30–40%) often result from incomplete cyclization. Optimize by using Dean-Stark traps to remove water, increasing reaction time (24–48 hrs), or substituting catalysts (e.g., ZnCl₂ instead of H₂SO₄). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. For multi-variable assays (e.g., combination with other drugs), apply response surface methodology (RSM) or factorial ANOVA to identify synergistic/antagonistic effects . Replicate experiments (n ≥ 3) and report confidence intervals (95% CI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
